molecular formula C26H27NO4 B2467794 Fmoc-Adam-OH CAS No. 875211-10-2

Fmoc-Adam-OH

Cat. No.: B2467794
CAS No.: 875211-10-2
M. Wt: 417.505
InChI Key: RXRDRSUDCSEVRK-UHFFFAOYSA-N
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Description

Fmoc-Adam-OH: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with the adamantane structure. The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability. The combination of these two structures results in a compound that is useful in various chemical and biological applications.

Mechanism of Action

Target of Action

Fmoc-Adam-OH, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is commonly used as a protecting group for amines in peptide synthesis . The primary targets of this compound are therefore the amine groups of amino acids and peptides .

Mode of Action

The Fmoc group in this compound interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . This process protects the amine group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The Fmoc protection and deprotection processes are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the selective and sequential assembly of amino acids into peptides . The Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine groups during synthesis, this compound helps prevent unwanted side reactions, thereby increasing the efficiency and accuracy of peptide synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc protection process requires the presence of a base and is typically carried out in an organic solvent . Additionally, the stability of the Fmoc group can be affected by temperature and pH . Therefore, careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Adam-OH typically involves the reaction of adamantane with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The Fmoc group is introduced to the adamantane structure through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Adam-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c28-23(29)25-10-16-9-17(11-25)13-26(12-16,15-25)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRDRSUDCSEVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875211-10-2
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid
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